

A Comparative Guide to the ^1H NMR Spectrum of 4-Phenyl-1-butyne

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Compound of Interest

Compound Name: 4-Phenyl-1-butyne

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This guide provides a comprehensive analysis of the ^1H Nuclear Magnetic Resonance (NMR) spectrum of **4-phenyl-1-butyne**. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. This document presents a detailed interpretation of the spectrum, a comparison with analogous compounds, and standardized experimental protocols.

^1H NMR Spectral Data Interpretation of 4-Phenyl-1-butyne

The ^1H NMR spectrum of **4-phenyl-1-butyne** is characterized by four distinct signals corresponding to the different proton environments in the molecule. The aromatic protons of the phenyl group appear as a multiplet in the downfield region, while the aliphatic and acetylenic protons are observed in the upfield region. A detailed assignment is provided in the table below.

Table 1: ^1H NMR Spectral Data Comparison

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
4-Phenyl-1-butyne	Aromatic (C ₆ H ₅)	7.35–7.20	m (multiplet)	-	5H
Benzylic (Ph-CH ₂)	2.86	t (triplet)	7.6	2H	5H
Propargylic (-CH ₂ -C \equiv)	2.45	dt (doublet of triplets)	J = 7.6, 2.7	2H	
Acetylenic (\equiv C-H)	2.01	t (triplet)	2.7	1H	
4-Phenyl-1-butene	Aromatic (C ₆ H ₅)	7.32-7.17	m (multiplet)	-	5H
Vinylic (=CH)	5.88-5.74	m (multiplet)	-	1H	5H
Vinylic (=CH ₂)	5.06-4.96	m (multiplet)	-	2H	
Allylic (Ph-CH ₂)	2.73	t (triplet)	7.7	2H	
Homoallylic (-CH ₂ -)	2.37-2.30	q (quartet)	~7.5	2H	
Styrene	Aromatic (C ₆ H ₅)	7.50–7.10	m (multiplet)	-	5H
Vinylic (=CH)	6.69	dd (doublet of doublets)	17.6, 10.9	1H	5H
Vinylic (=CH ₂ , trans)	5.74	d (doublet)	17.6	1H	
Vinylic (=CH ₂ , cis)	5.23	d (doublet)	10.9	1H	

Note: Spectral data can vary slightly depending on the solvent and the spectrometer frequency used.

The comparison with 4-phenyl-1-butene highlights the influence of the alkyne versus alkene functional group on the chemical shifts of adjacent protons. The acetylenic proton in **4-phenyl-1-butyne** is significantly shielded (lower ppm) compared to the vinylic protons in 4-phenyl-1-butene. Styrene is included as a basic aromatic alkene for a fundamental comparison of the vinyl group signals.

Experimental Protocol for ^1H NMR Spectroscopy

A standard protocol for acquiring a ^1H NMR spectrum of a compound like **4-phenyl-1-butyne** is outlined below.

1. Sample Preparation:

- **Sample Amount:** Weigh approximately 5-25 mg of the compound.[\[1\]](#)
- **Solvent:** Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , chloroform-d). Deuterated solvents are used to avoid overwhelming the sample signals with solvent protons.[\[2\]](#)
- **NMR Tube:** Use a clean, dry 5 mm NMR tube. Ensure the sample is free of particulate matter; filter if necessary.[\[1\]](#)

2. NMR Spectrometer Setup:

- **Instrument:** A typical high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[\[3\]](#)
- **Locking and Shimming:** The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized by shimming.
- **Acquisition Parameters:**
 - **Pulse Sequence:** A standard single-pulse experiment is typically used.
 - **Spectral Width:** Set to a range that encompasses all expected proton signals (e.g., 0-12 ppm).

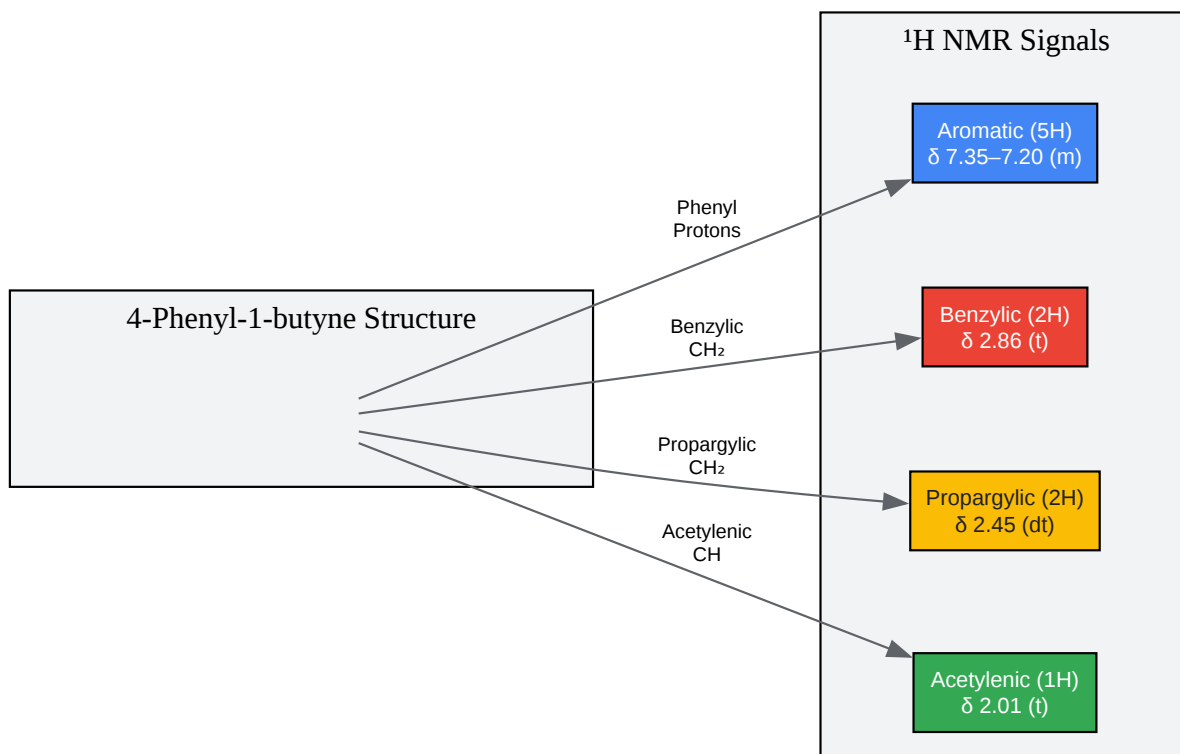
- Acquisition Time: Typically 2-4 seconds.
- Relaxation Delay: A delay of 1-5 seconds between pulses to allow for nuclear relaxation.
- Number of Scans: Usually 8 to 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

3. Data Processing:

- Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
- Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode and the baseline is corrected to be flat.
- Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[\[4\]](#)
- Integration and Peak Picking: The area under each signal is integrated to determine the relative number of protons, and the exact chemical shift of each peak is identified.[\[2\]](#)

Visualizing Molecular Structure and Spectral Correlation

The following diagram illustrates the relationship between the chemical structure of **4-phenyl-1-butyne** and its characteristic ^1H NMR signals.



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